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Compound of Interest

5-Phenyl-5-propylimidazolidine-
2,4-dione

Cat. No.: B1266540

Compound Name:

An In-depth Technical Guide on the Crystal Structure Analysis of 5,5-Diphenyl-3-
propylimidazolidine-2,4-dione

This guide provides a comprehensive technical overview of the crystal structure analysis of 5,5-
Diphenyl-3-propylimidazolidine-2,4-dione, a derivative of phenytoin with potential
pharmaceutical applications. The information is intended for researchers, scientists, and
professionals in the field of drug development.

Molecular Structure and Crystallographic Data

The title compound, 5,5-Diphenyl-3-propylimidazolidine-2,4-dione (C1sH1sN2032), presents a
complex and informative crystal structure. The asymmetric unit of the crystal contains two
independent molecules, which differ primarily in the orientation of the propyl substituent. One of
the propyl groups exhibits disorder and is observed in two different positions with an occupancy
ratio of 0.859 (2):0.141 (2).

The core of the molecule is the imidazolidine-2,4-dione ring, which is essentially planar.
Attached to this central ring are two phenyl rings at the 5-position. These phenyl rings are
significantly inclined with respect to the plane of the imidazolidine-2,4-dione ring.

Table 1: Crystal Data and Structure Refinement Details
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Parameter Value
Empirical Formula C1sH18N202
Formula Weight 294.35
Crystal System Triclinic
Space Group P-1

a (A 9.7739 (3)
b (A) 11.2359 (4)
c (A 14.6521 (5)
a(°) 99.458 (1)
B () 100.285 (1)
y () 101.996 (1)
Volume (A3) 1500.00 (9)
z 4
Calculated Density (Mg/m3) 1.303
Absorption Coefficient (mm™1) 0.086
F(000) 624

Table 2: Selected Bond Lengths (A)
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Bond Length (Molecule A) Length (Molecule B)
01—C2 1.213 (2) 1.215 (2)
02—C3 1.211 (2) 1.213 (2)
N1—C2 1.381 (2) 1.378 (2)
N1—C1 1.465 (2) 1.463 (2)
N2—C3 1.374 (2) 1.373 (2)
N2—C1 1.472 (2) 1.472 (2)
C1—C7 1.531 (2) 1.530 (2)
C1—C13 1.529 (2) 1.533 (2)

Table 3: Selected Bond Angles (°)

Angle Value (Molecule A) Value (Molecule B)
C2—N1—C1 112.5 (1) 112.6 (1)
C3—N2—C1 111.4 (1) 111.5 (1)
N1—C2—O01 125.4 (2) 125.4 (2)
N1—C2—N2 108.0 (1) 107.9 (1)
01—C2—N2 126.6 (2) 126.7 (2)
N2—C3—02 126.3 (2) 126.3 (2)
N2—C3—N1 108.1 (1) 108.0 (1)
02—C3—N1 125.6 (2) 125.7 (2)

Torsion Angle Value (Molecule A) Value (Molecule B)
N1—C4—C5—C6 58.11 (14) -
N3—C22—C23—C24 - -57.2 (2)
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Experimental Protocols
Synthesis and Crystallization

The synthesis of 5,5-Diphenyl-3-propylimidazolidine-2,4-dione was achieved by reacting 5,5-
diphenylimidazolidine-2,4-dione with propyl bromide in absolute dimethylformamide (DMF).
Potassium carbonate (K2COs) and a catalytic amount of tetrabutylammonium bromide were
also added to the solution. The mixture was heated under reflux for three hours, with the
reaction progress monitored by thin-layer chromatography (TLC). After completion, the solid
material was filtered off, and the solvent was evaporated under vacuum. The resulting solid
product was purified by recrystallization from an ethanol solution, which yielded colorless,
block-like crystals suitable for X-ray diffraction analysis.
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Synthesis and Crystallization Workflow
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Synthesis and Crystallization Workflow
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X-ray Diffraction Data Collection and Refinement

The crystallographic data were collected using a Bruker SMART APEX CCD diffractometer.
The data collection strategy involved multiple sets of frames with varying w and ¢ angles to
ensure complete data coverage. The structure was solved using direct methods and refined by
full-matrix least-squares on F2.

Intermolecular Interactions

The crystal structure of 5,5-Diphenyl-3-propylimidazolidine-2,4-dione is stabilized by a network
of intermolecular interactions. The two independent molecules in the asymmetric unit are
associated through a C—H---1t(ring) interaction. These interactions further extend to form
sheets parallel to the (011) plane. These sheets are then connected via inversion-related N—
H---O hydrogen bonds, creating a three-dimensional supramolecular architecture.

Intermolecular Interactions

Independent Molecule 1

C—H---1(ring) interaction

Independent Molecule 2

Further C—H---1t(ring) interactions

Sheets parallel to (011) plane

Inversion-related
N—H---O hydrogen bonds

3D Supramolecular Structure
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Intermolecular Interactions

Signaling Pathways

While the detailed biological signaling pathways for 5,5-Diphenyl-3-propylimidazolidine-2,4-
dione are not extensively elucidated in the provided literature, its parent compound, phenytoin
(5,5-diphenylimidazolidine-2,4-dione), is a well-known antiepileptic drug. The primary site of
action for phenytoin is the motor cortex, where it is believed to inhibit the spread of seizure
activity. It is plausible that derivatives like the title compound may interact with similar
neurological targets, but further pharmacological studies are required to confirm this.

Conclusion

The crystal structure analysis of 5,5-Diphenyl-3-propylimidazolidine-2,4-dione reveals a
complex and well-defined three-dimensional architecture governed by a combination of
hydrogen bonding and C—H---1t interactions. The presence of two independent molecules and
disorder in one of the propyl chains highlights the conformational flexibility of the molecule. This
detailed structural information provides a solid foundation for further studies into its structure-
activity relationships and potential development as a therapeutic agent.

» To cite this document: BenchChem. [5-Phenyl-5-propylimidazolidine-2,4-dione crystal
structure analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266540#5-phenyl-5-propylimidazolidine-2-4-dione-
crystal-structure-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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